molecular formula C20H18BrN3O3 B5109147 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5109147
M. Wt: 428.3 g/mol
InChI Key: IPJWUQALGJGVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Other studies have also reported the potential use of this compound as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9. It also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In vivo studies have shown that this compound has low toxicity and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a lead compound for the development of new anticancer and antimicrobial agents. It has also been reported to have low toxicity, making it a safer alternative to other compounds with similar activity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research on 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most promising directions is the development of new derivatives with improved activity and solubility. Another direction is the investigation of the mechanism of action of this compound, which could provide insights into its potential use in other fields. Additionally, more studies are needed to determine the safety and efficacy of this compound in vivo, which could pave the way for its use in clinical trials.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported using various methods. One of the most common methods involves the reaction of 4-bromoaniline and mesityl oxide in the presence of a base, followed by the reaction with ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to obtain the final product. Other methods involve the use of different starting materials and reagents, but the general approach involves the condensation of aniline and a carbonyl compound followed by cyclization to form the pyrimidine ring.

properties

IUPAC Name

1-(4-bromophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3/c1-11-8-12(2)17(13(3)9-11)22-10-16-18(25)23-20(27)24(19(16)26)15-6-4-14(21)5-7-15/h4-10,26H,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJWUQALGJGVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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